Increased Hydrogen Bond Acceptor Count Versus N-(4-methoxyphenyl)glycine Enhances Potential Interaction Capacity
The target compound contains 6 hydrogen bond acceptor atoms compared to 4 for the simpler N-(4-methoxyphenyl)glycine analog . This increase arises from the additional amide carbonyl and the thiomorpholine sulfur and oxygen atoms. Higher HBA counts have been correlated with enhanced capacity for polar interactions with protein targets in structure-based drug design [1].
| Evidence Dimension | Hydrogen bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 6 |
| Comparator Or Baseline | N-(4-methoxyphenyl)glycine (CAS 22094-69-5): HBA = 4 |
| Quantified Difference | +2 HBA (50% increase) |
| Conditions | Computed from molecular structure according to Lipinski rules |
Why This Matters
A higher hydrogen bond acceptor count can expand the range of biological targets with which the molecule can form energetically favorable interactions, making it a more versatile screening candidate than simpler glycine derivatives.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
